2-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE is a complex organic compound that features a quinoxaline core substituted with a piperazine ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperazine Ring: The quinoxaline core is then reacted with a sulfonyl chloride derivative of 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base to form the sulfonyl piperazine derivative.
Attachment of the Pyrazole Ring: Finally, the sulfonyl piperazine derivative is reacted with a pyrazole derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or oncological pathways.
Biological Studies: The compound can be used to study the interactions of quinoxaline derivatives with biological macromolecules.
Materials Science: It may be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved could range from signal transduction to metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PYRIDAZINE
- 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-BENZOIC ACID
Uniqueness
What sets 2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE apart is its unique combination of functional groups, which can confer specific properties such as enhanced binding affinity to biological targets or unique electronic properties useful in materials science.
Properties
Molecular Formula |
C25H28N6O4S |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)quinoxaline |
InChI |
InChI=1S/C25H28N6O4S/c1-17-15-18(2)31(28-17)25-24(26-20-7-5-6-8-21(20)27-25)29-11-13-30(14-12-29)36(32,33)19-9-10-22(34-3)23(16-19)35-4/h5-10,15-16H,11-14H2,1-4H3 |
InChI Key |
XPZQVBCYJFWPMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.